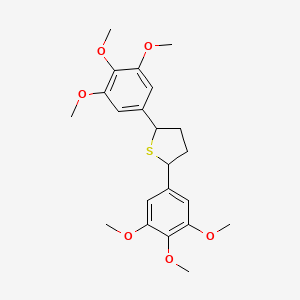
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, is subjected to a series of reactions to form the intermediate 3,4,5-trimethoxyphenylacetonitrile.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with a suitable thiol reagent under acidic or basic conditions to form the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting cancer cells due to its ability to inhibit tubulin polymerization.
Biological Studies: It can be used in studies related to its anti-cancer, anti-fungal, and anti-bacterial properties.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules and as a building block in material science.
作用機序
The mechanism of action of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division . This mechanism is particularly relevant in its anti-cancer activity.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is unique due to its tetrahydrothiophene ring, which distinguishes it from other compounds with similar trimethoxyphenyl groups. This structural feature may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C22H28O6S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2,5-bis(3,4,5-trimethoxyphenyl)thiolane |
InChI |
InChI=1S/C22H28O6S/c1-23-15-9-13(10-16(24-2)21(15)27-5)19-7-8-20(29-19)14-11-17(25-3)22(28-6)18(12-14)26-4/h9-12,19-20H,7-8H2,1-6H3 |
InChIキー |
LRKDYEMHDRMUKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
同義語 |
2,5-di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene L 653150 L-653150 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















